molecular formula C19H24N2O3 B025598 2-(dimethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate CAS No. 109806-63-5

2-(dimethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate

Cat. No.: B025598
CAS No.: 109806-63-5
M. Wt: 328.4 g/mol
InChI Key: NGRZJQNQWPKZJE-UHFFFAOYSA-N
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Description

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is a chemical compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is known for its unique structure, which includes an ethoxy group attached to a phenyl ring, a phenylcarbamic acid moiety, and a dimethylaminoethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester typically involves the reaction of o-ethoxyphenyl isocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

109806-63-5

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate

InChI

InChI=1S/C19H24N2O3/c1-4-23-18-13-9-8-12-17(18)21(16-10-6-5-7-11-16)19(22)24-15-14-20(2)3/h5-13H,4,14-15H2,1-3H3

InChI Key

NGRZJQNQWPKZJE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C

Canonical SMILES

CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C

Key on ui other cas no.

109806-63-5

Synonyms

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester

Origin of Product

United States

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